BenchChemオンラインストアへようこそ!

2-cyclohexyl-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide

CRF-1 Antagonist Ligand Design Physicochemical Profiling

This cyclohexyl amide derivative is a research tool for CRF-1 antagonist SAR studies. Its three pharmacophoric elements—cyclohexylacetyl cap, β-hydroxyethyl linker, and para-CF3-phenyl group—are critical for receptor engagement; minor modifications can alter binding by orders of magnitude. Supplied at 95% purity, suitable for primary screening. Users should verify CRF-1 binding via custom assays and confirm active concentration by LC-MS/qNMR before lead optimization.

Molecular Formula C17H22F3NO2
Molecular Weight 329.363
CAS No. 1704579-16-7
Cat. No. B2783041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide
CAS1704579-16-7
Molecular FormulaC17H22F3NO2
Molecular Weight329.363
Structural Identifiers
SMILESC1CCC(CC1)CC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
InChIInChI=1S/C17H22F3NO2/c18-17(19,20)14-8-6-13(7-9-14)15(22)11-21-16(23)10-12-4-2-1-3-5-12/h6-9,12,15,22H,1-5,10-11H2,(H,21,23)
InChIKeyLVYQHOHPDODAFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclohexyl-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide (CAS 1704579-16-7) Procurement-Focused Baseline Profile


2-Cyclohexyl-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide is a synthetic, small-molecule cyclohexyl amide derivative bearing a para-trifluoromethylphenyl and a secondary alcohol within the ethyl linker. Its structural features place it within the chemical space of corticotropin-releasing factor (CRF) receptor antagonists, as described in patent US-8835444-B2 [1]. The compound is cataloged by multiple research chemical suppliers with a molecular formula of C17H22F3NO2 (MW 329.36) and a typical stated purity of 95% . No quantitative bioactivity data, selectivity profiles, or head-to-head comparisons exist in the peer-reviewed literature for this specific CAS number, which significantly limits evidence-based procurement decisions.

Why Generic Substitution Is Not Straightforward for 2-Cyclohexyl-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide


The compound contains three pharmacophoric elements—a cyclohexylacetyl cap, a beta-hydroxy-ethyl linker, and a para-CF3-phenyl group—whose spatial and electronic interplay is highly sensitive to even minor modifications. In the CRF-1 antagonist patent family to which this compound belongs, small changes such as removal of the hydroxy group, replacement of cyclohexyl with smaller rings, or relocation of the trifluoromethyl group are documented to alter receptor binding by orders of magnitude [1]. Without direct comparative data for this exact compound, any generic substitution carries a high risk of losing target engagement, altering selectivity, or introducing uncharacterized off-target liabilities. This underscores the need for compound-specific evidence before interchange.

Quantitative Differentiation Evidence for 2-Cyclohexyl-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide


Structural and Predicted Physicochemical Differentiation vs. De-Hydroxy and Non-CF3 Analogs

No direct head-to-head bioactivity data are available for this compound. However, class-level inference based on the patent family indicates that the combination of the flexible hydroxyethyl linker and the electron-withdrawing para-CF3 group is critical for CRF-1 potency. In the patent, an analog lacking the hydroxy group (Example 12, a simple ethyl-linked cyclohexyl amide) lost detectable CRF-1 binding (IC50 >10,000 nM), while trifluoromethyl-substituted variants with the hydroxy group retained nanomolar activity [1]. By extension, generic acetamide analogs without the hydroxy-CF3 motif are expected to be essentially inactive, making specific procurement of the hydroxy-CF3 structure mandatory for CRF-1-related applications.

CRF-1 Antagonist Ligand Design Physicochemical Profiling

Predicted CYP2D6 Inhibition Profile vs. Structurally Divergent CRF-1 Antagonists

While no specific CYP inhibition data exist for CAS 1704579-16-7, a structurally related cyclohexyl-CF3-phenyl amide (BindingDB BDBM50363928, likely from the same patent family) showed a Ki >30,000 nM against CYP2D6 in human liver microsomes [1]. This contrasts with the known CRF-1 antagonist CP-154526, which carries a different core and exhibits significant CYP inhibition liabilities. The cyclohexyl amide scaffold may offer a distinct metabolic profile, though this remains speculative without direct compound-specific data.

Drug Metabolism CYP450 Inhibition Off-Target Liability

Purity and Supply Consistency Benchmarking Across Vendors

Multiple vendors list this compound at a purity specification of 95% . No higher-purity (≥98%) catalog entry was identified from the non-excluded sources. By comparison, structurally analogous cyclohexyl amide CRF antagonists available from established medicinal chemistry suppliers often achieve ≥98% purity by HPLC, making the 95% specification a relevant differentiator that may necessitate additional in-house purification for sensitive assays.

Chemical Procurement Quality Control Catalog Comparison

Evidence-Based Application Scenarios for 2-Cyclohexyl-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide Procurement


CRF-1 Receptor Antagonist Tool Compound for Academic Stress and Anxiety Research

Based on its inclusion in the CRF-1 antagonist patent family [1], this compound may serve as a research tool for studying corticotropin-releasing factor signaling in vitro. Users should verify CRF-1 binding affinity and selectivity against CRF-2 and CRF-BP through custom assays before use, as no compound-specific potency data are publicly available.

Medicinal Chemistry SAR Probe for Hydroxy-Trifluoromethyl Pharmacophore Optimization

The compound can be used as a reference point in structure-activity relationship campaigns exploring the balance between the hydroxyethyl linker and the para-CF3 group on CRF-1 binding [1]. Its 95% commercial purity is adequate for primary screening, though lead optimization programs should verify purity by LC-MS and quantify active concentration by qNMR.

Negative Control or Inactive Comparator Development

Given the critical requirement of the hydroxy group for CRF-1 activity inferred from the patent SAR [1], this compound—if experimentally confirmed to have low or no CRF-1 binding—could be developed into a matched negative control. Prospective users must first establish its activity profile relative to known active controls such as CP-316311 or R121919.

Quote Request

Request a Quote for 2-cyclohexyl-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.